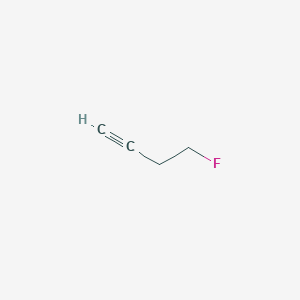![molecular formula C27H16BrN B8741261 7-(4-Bromophenyl)dibenzo[c,h]acridine](/img/structure/B8741261.png)
7-(4-Bromophenyl)dibenzo[c,h]acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-Bromophenyl)dibenzo[c,h]acridine is a chemical compound with the molecular formula C27H16BrN and a molecular weight of 434.33 g/mol It is characterized by the presence of a bromophenyl group attached to a dibenzacridine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Bromophenyl)dibenzo[c,h]acridine typically involves the reaction of dibenz[c,h]acridine with a brominated phenyl compound under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, where dibenz[c,h]acridine is reacted with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 7-(4-Bromophenyl)dibenzo[c,h]acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced dibenz[c,h]acridine derivatives.
Substitution: Substituted dibenz[c,h]acridine derivatives with various functional groups.
Applications De Recherche Scientifique
7-(4-Bromophenyl)dibenzo[c,h]acridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential pharmacological properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 7-(4-Bromophenyl)dibenzo[c,h]acridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes or proteins, affecting cellular functions .
Comparaison Avec Des Composés Similaires
- 7-(2-Chlorophenyl)dibenz[c,h]acridine
- 7-(2-(Benzo[h]quinolin-2-yl)phenyl)dibenz[c,h]acridine
- 2,12-Diformyl-dibenz[c,h]acridine
- 7-Methyldibenz[c,h]acridine
Comparison: Compared to these similar compounds, 7-(4-Bromophenyl)dibenzo[c,h]acridine is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C27H16BrN |
|---|---|
Poids moléculaire |
434.3 g/mol |
Nom IUPAC |
13-(4-bromophenyl)-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene |
InChI |
InChI=1S/C27H16BrN/c28-20-13-9-19(10-14-20)25-23-15-11-17-5-1-3-7-21(17)26(23)29-27-22-8-4-2-6-18(22)12-16-24(25)27/h1-16H |
Clé InChI |
AVGDZCYDQIWNTK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2N=C4C(=C3C5=CC=C(C=C5)Br)C=CC6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


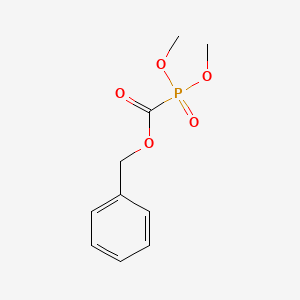
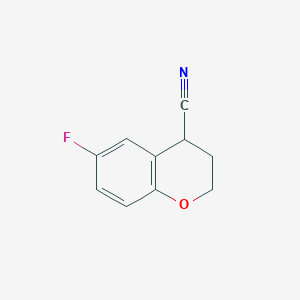
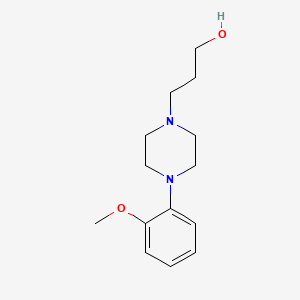
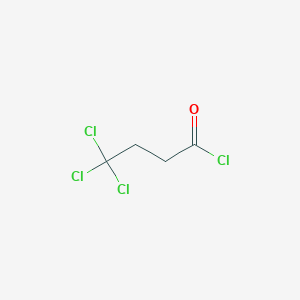
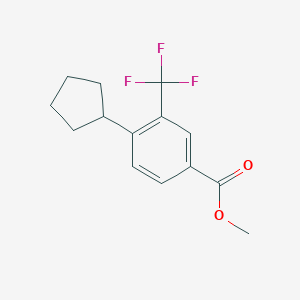
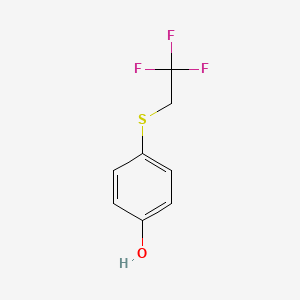
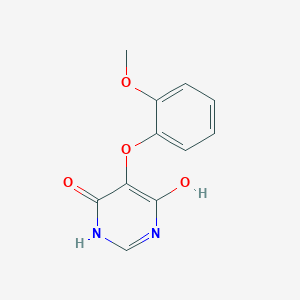
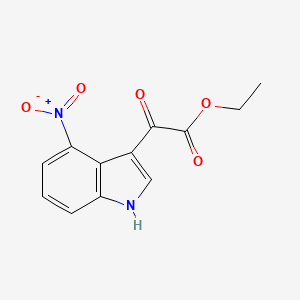
![Methyl thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B8741224.png)
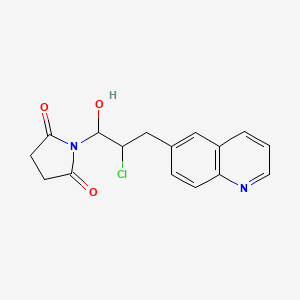
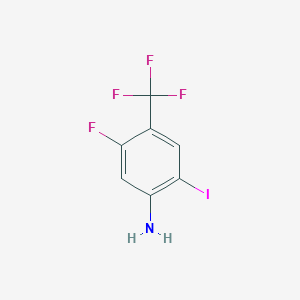
![Methyl 4-[(4-acetylphenoxy)methyl]benzoate](/img/structure/B8741255.png)
